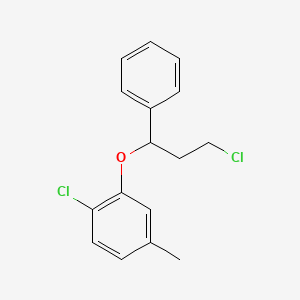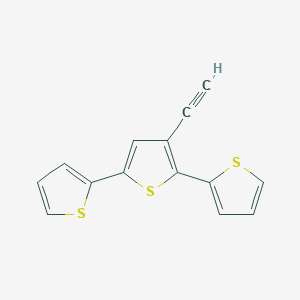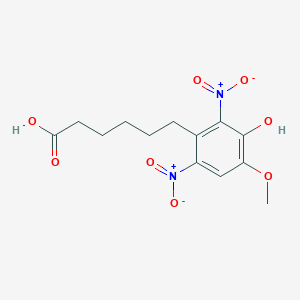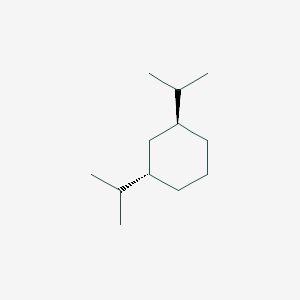
1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a phenyl group, and a methyl group attached to a benzene ring
准备方法
The synthesis of 1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene involves several steps:
Starting Materials: The synthesis typically begins with 1-chloro-2-methylbenzene and 3-chloro-1-phenylpropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene undergoes various chemical reactions:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the chlorine atoms.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, potassium carbonate, and various oxidizing agents like potassium permanganate. The reactions are usually carried out under reflux conditions to ensure complete conversion.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with hydroxide ions would yield a hydroxy derivative, while oxidation might produce a ketone.
科学研究应用
1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: There is ongoing research into its potential therapeutic applications. Its derivatives may have pharmacological properties that could be useful in drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including the manufacture of polymers and resins.
作用机制
The mechanism of action of 1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific biological context. For example, in a cellular environment, the compound might affect signaling pathways related to cell growth and differentiation.
相似化合物的比较
1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-chloro-3-phenylpropane and 3-chloro-1-phenyl-1-propyne share structural similarities. These compounds also contain chlorine atoms and phenyl groups, but differ in their specific arrangements and additional functional groups.
Uniqueness: The presence of both chlorine atoms and the phenylpropoxy group in this compound makes it unique. This combination of functional groups imparts distinct chemical properties and reactivity, setting it apart from other similar compounds.
属性
CAS 编号 |
478613-27-3 |
|---|---|
分子式 |
C16H16Cl2O |
分子量 |
295.2 g/mol |
IUPAC 名称 |
1-chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene |
InChI |
InChI=1S/C16H16Cl2O/c1-12-7-8-14(18)16(11-12)19-15(9-10-17)13-5-3-2-4-6-13/h2-8,11,15H,9-10H2,1H3 |
InChI 键 |
DQULHHLCIKKAIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Cl)OC(CCCl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione](/img/structure/B14244867.png)
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)


![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]cyclopentylacetamide](/img/structure/B14244892.png)

![5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14244901.png)
![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)

![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)

![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)

![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
